molecular formula C19H19Cl2N3O4 B2934135 4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide CAS No. 1021026-85-6

4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide

Cat. No. B2934135
M. Wt: 424.28
InChI Key: XKLWQWDOLJJZIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .


Molecular Structure Analysis

The structure of the compound was reliably proven through 1H and 13C NMR spectroscopy data . The 1H NMR data shows various peaks corresponding to the hydrogen atoms in different chemical environments in the molecule . The 13C NMR data provides information about the carbon atoms in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide” are not available in the retrieved data, similar compounds have been used in oxidative reactions .


Physical And Chemical Properties Analysis

The compound appears as pale yellow crystals . It has a melting point of 186–188 °C . The compound’s 1H NMR and 13C NMR data provide further insights into its chemical structure .

Future Directions

The future directions for this compound could involve further exploration of its potential anti-inflammatory properties . Molecular docking studies with COX-2 could be carried out to establish the prospects of the synthesized compounds as potential anti-inflammatory agents .

properties

IUPAC Name

4-acetamido-N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O4/c1-12(25)24-15-5-2-13(3-6-15)19(27)23-9-8-22-18(26)11-28-17-7-4-14(20)10-16(17)21/h2-7,10H,8-9,11H2,1H3,(H,22,26)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLWQWDOLJJZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide

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